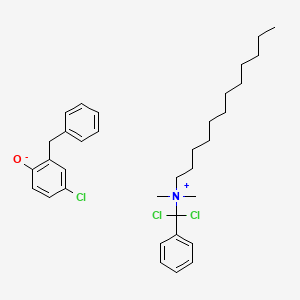
(ar,ar-Dichlorobenzyl)dodecyldimethylammonium 4-chloro-alpha-phenyl-o-cresolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(ar,ar-Dichlorobenzyl)dodecyldimethylammonium 4-chloro-alpha-phenyl-o-cresolate is a chemical compound with the molecular formula C34H46Cl3NO and a molecular weight of 591.09414 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of (ar,ar-Dichlorobenzyl)dodecyldimethylammonium 4-chloro-alpha-phenyl-o-cresolate involves multiple steps, including the reaction of dichlorobenzyl chloride with dodecyldimethylamine to form the ammonium salt. This intermediate is then reacted with 4-chloro-alpha-phenyl-o-cresol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
(ar,ar-Dichlorobenzyl)dodecyldimethylammonium 4-chloro-alpha-phenyl-o-cresolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
(ar,ar-Dichlorobenzyl)dodecyldimethylammonium 4-chloro-alpha-phenyl-o-cresolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an active ingredient in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of (ar,ar-Dichlorobenzyl)dodecyldimethylammonium 4-chloro-alpha-phenyl-o-cresolate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular membranes, disrupting membrane integrity, and inhibiting the growth of microorganisms. This action is facilitated by its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .
Comparison with Similar Compounds
(ar,ar-Dichlorobenzyl)dodecyldimethylammonium 4-chloro-alpha-phenyl-o-cresolate can be compared with other similar compounds, such as:
Benzalkonium chloride: A widely used disinfectant and antiseptic with similar antimicrobial properties.
Cetylpyridinium chloride: Another quaternary ammonium compound with applications in oral hygiene products.
Dodecylbenzenesulfonic acid: Used in detergents and cleaning agents, sharing some structural similarities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85940-47-2 |
|---|---|
Molecular Formula |
C34H46Cl3NO |
Molecular Weight |
591.1 g/mol |
IUPAC Name |
2-benzyl-4-chlorophenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C13H11ClO/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h13-15,17-18H,4-12,16,19H2,1-3H3;1-7,9,15H,8H2/q+1;/p-1 |
InChI Key |
JJBCGVNLFZEWOV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















